molecular formula C19H22N6O3 B2491837 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 863019-96-9

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2491837
CAS RN: 863019-96-9
M. Wt: 382.424
InChI Key: IFYJSGNTCIVEQA-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide belongs to a class of organic compounds known for their complex molecular architecture and potential biological activities. This class of compounds, including pyrimidines and triazolopyrimidines, has been extensively studied for their various pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. For instance, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were achieved using a key intermediate product, methyl 3-methoxy-5-methylbenzoate, indicating the complexity and the strategic approaches required in synthesizing these molecules (Al-Sanea et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of these compounds often involves computational and spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate their complex structures. The structural elucidation is crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including cycloadditions, acetylations, and formylations, to yield a diverse array of products with potential biological activities. For example, the chemical behavior of certain N-pyrimidinylacetamide derivatives towards primary and heterocyclic amines has been investigated to yield corresponding Schiff bases, demonstrating the chemical versatility of these compounds (Farouk et al., 2021).

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Compounds with pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial and fungal strains. This suggests potential applications of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Antitumor Activity : The synthesis of novel heterocyclic compounds incorporating similar structures has been explored for their antitumor activities. Some compounds demonstrated significant inhibitory effects on various cancer cell lines, highlighting the potential for N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide in cancer research and therapy (Al-Sanea, Parambi, Shaker, et al., 2020).

Anti-inflammatory and Analgesic Activities

  • Studies on pyrimidine derivatives have also indicated their potential in exhibiting anti-inflammatory and analgesic effects. This suggests that N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide could be investigated for applications in treating inflammation and pain (Sondhi, Dinodia, Rani, et al., 2009).

Applications in Chemical Synthesis

  • The regioselective synthesis of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, from reactions involving similar compounds suggests the utility of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide in the development of novel organic synthesis methodologies and the creation of new materials (Portilla, Quiroga, Nogueras, & Cobo, 2012).

Safety and Hazards

The safety and hazards associated with CP-094 are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling and storing CP-094.

properties

IUPAC Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-28-15-9-7-14(8-10-15)25-18-17(22-23-25)19(27)24(12-20-18)11-16(26)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJSGNTCIVEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

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